1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(thiophen-3-yl)ethan-1-one
Description
1-{3-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(thiophen-3-yl)ethan-1-one is a heterocyclic compound featuring:
- A piperidine ring substituted at position 3 with a 5-fluoropyrimidin-2-yloxy group.
- A thiophen-3-yl ethanone moiety linked to the piperidine nitrogen.
Properties
IUPAC Name |
1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-thiophen-3-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2S/c16-12-7-17-15(18-8-12)21-13-2-1-4-19(9-13)14(20)6-11-3-5-22-10-11/h3,5,7-8,10,13H,1-2,4,6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSBSFLXTCJNMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CSC=C2)OC3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(thiophen-3-yl)ethan-1-one is a novel chemical entity that has attracted attention in medicinal chemistry due to its potential biological activities. The structure combines a fluoropyrimidine moiety with a piperidine ring and a thiophene group, which may contribute to its pharmacological properties.
Chemical Structure and Properties
Molecular Formula: CHFNO
Molecular Weight: 295.33 g/mol
CAS Number: 2097921-48-5
The compound features distinct functional groups that are likely to interact with biological targets, influencing its activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Nucleic Acid Interaction: The fluoropyrimidine component is known for its capacity to bind nucleic acids, potentially inhibiting DNA and RNA synthesis, which can disrupt cellular processes vital for proliferation and survival.
- Enzyme Inhibition: The piperidine moiety may interact with various enzymes, modulating their activity. This interaction is crucial in pathways involved in cell signaling and metabolism.
- Receptor Binding: The thiophene group can enhance binding affinity to certain receptors, possibly leading to altered physiological responses .
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties, particularly against HIV. For instance, structural modifications of related compounds have shown enhanced potency against various HIV strains, suggesting that this compound may also possess similar capabilities .
Cytotoxicity Studies
In vitro assays have demonstrated that the compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. The selectivity index (SI), calculated as the ratio of CC (cytotoxic concentration for 50% of cells) to EC (effective concentration for 50% inhibition), indicates promising therapeutic potential .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antiviral | Inhibits HIV replication in vitro | |
| Cytotoxicity | Selectively toxic to cancer cells | |
| Enzyme Inhibition | Modulates enzyme activity affecting metabolism |
Case Study: Antiviral Efficacy Against HIV
In a recent study assessing the antiviral efficacy of structurally related compounds, it was found that modifications leading to increased lipophilicity enhanced cellular penetration and antiviral potency. The compound demonstrated an EC value significantly lower than existing therapies, indicating its potential as a lead compound for further development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Analogs
1-{3-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(thiophen-3-yl)ethan-1-one (CAS 2034633-25-3)
- Structural Difference : Fluorine at the pyrimidine 5-position is replaced with chlorine.
- Molecular Formula : C₁₅H₁₆ClN₃O₂S.
- Molecular Weight : 337.82 g/mol .
- Implications : Chlorine’s larger atomic radius and lower electronegativity may alter binding affinity compared to fluorine. Chlorinated pyrimidines often exhibit enhanced metabolic stability but reduced solubility .
(E)-1-(3-(Benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one (Compound 8)
- Structural Difference: Benzo[b]thiophene replaces thiophen-3-yl, and a propenone linker is present.
- Molecular Formula : C₂₆H₂₂FO₄S.
- Molecular Weight : 449.12 g/mol .
- Implications : The extended conjugated system (benzo[b]thiophene) and methoxy groups likely enhance π-π stacking interactions but reduce blood-brain barrier penetration compared to the simpler thiophene in the target compound .
Piperidine/Piperazine Derivatives
4-(Thiophen-3-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)butan-1-one (MK42)
- Structural Difference: Piperazine replaces piperidine; a butanone chain substitutes the ethanone.
- Molecular Formula : C₁₈H₂₀F₃N₃OS.
- Molecular Weight : 391.43 g/mol .
- Implications: Piperazine’s flexibility and trifluoromethylpyridine may improve solubility and selectivity for adenosine receptors. The longer butanone chain could reduce steric hindrance in binding pockets .
1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one (21)
Comparative Data Table
| Compound Name / ID | Core Heterocycle | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| Target Compound | Piperidine, Pyrimidine | 5-Fluoropyrimidin-2-yloxy, Thiophene | C₁₅H₁₆FN₃O₂S | 321.37 | Fluorine enhances electronegativity |
| 1-{3-[(5-Cl-pyrimidin-2-yl)oxy]piperidin-1-yl}-... | Piperidine, Pyrimidine | 5-Chloropyrimidin-2-yloxy, Thiophene | C₁₅H₁₆ClN₃O₂S | 337.82 | Chlorine improves metabolic stability |
| MK42 (Piperazine derivative) | Piperazine, Pyridine | 5-Trifluoromethylpyridin-2-yl, Thiophene | C₁₈H₂₀F₃N₃OS | 391.43 | Trifluoromethyl enhances lipophilicity |
| T633-2550 (Triazole derivative) | Piperidine, Triazole | 4-Isopropyl-1,2,4-triazol-3-yl, Thiophene | C₁₆H₂₂N₄OS | 318.44 | Triazole offers H-bonding sites |
| (E)-Compound 8 (Benzo[b]thiophene) | Propenone, Benzo[b]thiophene | 2-Fluorophenyl, Trimethoxy | C₂₆H₂₂FO₄S | 449.12 | Extended conjugation reduces BBB penetration |
Research Findings and Implications
- Fluorine vs. Chlorine : Fluorine’s small size and high electronegativity in the target compound likely improve target binding (e.g., kinase ATP pockets), whereas chlorine may enhance off-target interactions due to its larger size .
- Piperidine vs. Piperazine : Piperazine derivatives (e.g., MK42) exhibit higher solubility but lower CNS penetration due to increased polarity .
- Thiophene vs. Benzo[b]thiophene : The target’s thiophene offers simplicity for synthetic scalability, while benzo[b]thiophene in Compound 8 improves planar stacking but complicates synthesis .
- Triazole vs. Pyrimidine : Triazole analogs (e.g., T633-2550) are synthetically versatile but may lack the pyrimidine’s ability to mimic nucleotide structures in enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
